N-ethynyl-N,4-dimethylbenzenesulfonamide
Description
Contextual Background of N-Alkynyl Sulfonamide Chemistry
N-alkynyl sulfonamides, the chemical class to which N-ethynyl-N,4-dimethylbenzenesulfonamide belongs, have garnered significant interest from the synthetic community. nih.gov These heteroatom-substituted alkynes are noted for the polarized nature of their carbon-carbon triple bond, which makes them valuable in a wide range of chemical reactions. nih.gov The reactivity of this class of compounds is relatively unexplored, presenting opportunities for expanding the knowledge base of their chemical behavior. researchgate.netucl.ac.uk
The synthesis of N-alkynyl sulfonamides has evolved from classical dehydrohalogenation methods to milder, catalytic protocols, which has made more complex and functionally sensitive structures accessible to chemists. nih.gov Research has demonstrated their utility in various transformations. For instance, they have shown potential in the synthesis of ynol ethers through addition-elimination reactions with alkoxides. researchgate.netucl.ac.uk Furthermore, N-alkynyl sulfonamides readily participate in 1,3-dipolar cycloaddition reactions with nitrones and nitrile oxides to form novel heterocyclic compounds like 2,3-dihydroisoxazoles and isoxazoles, respectively. researchgate.netucl.ac.uk These reactions are often rapid and regioselective, yielding products in good yields. researchgate.netucl.ac.uk
Table 2: Key Reactions of N-Alkynyl Sulfonamides
| Reaction Type | Reagents | Product Class | Reference |
|---|---|---|---|
| Addition-Elimination | Aliphatic potassium alkoxides | Ynol ethers | researchgate.net |
| 1,3-Dipolar Cycloaddition | Nitrones | 2,3-Dihydroisoxazoles | researchgate.netucl.ac.uk |
| 1,3-Dipolar Cycloaddition | Nitrile oxides | Isoxazoles | researchgate.netucl.ac.uk |
| Hydroamination | Sulfonamides | Hydroamination products | acs.org |
| [2+2] Cycloaddition | Ketenes | Cyclobutenones | researchgate.net |
Significance of the Sulfonamide Moiety in Organic Synthesis
The sulfonamide functional group, R−S(=O)₂−NR₂, is a cornerstone in both medicinal chemistry and organic synthesis. ucl.ac.ukwikipedia.orgresearchgate.net It is a component of numerous important drugs and serves as a versatile building block for creating a wide array of organic molecules. wikipedia.orgresearchgate.net
In synthetic chemistry, the sulfonamide group is valued for its stability and unique reactive properties. ucl.ac.uk Due to the rigidity of the functional group, sulfonamides are typically crystalline, which has historically been used as a method to prepare crystalline derivatives of amines for identification purposes. wikipedia.org The sulfonamide moiety can act as a bioisostere of carboxylic acids, which is a valuable strategy in drug design. researchgate.net
A notable application in organic synthesis is its use as a "safety catch linker" in solid-phase peptide synthesis. ucl.ac.uk The primary sulfonamide acts as a stable anchor for building amino acid chains. The high acidity of the N-H proton allows for deprotonation under mild basic conditions, which protects the unit from nucleophilic attack. Subsequent N-alkylation removes this resistance to hydrolysis, allowing the peptide chain to be cleaved from the solid support. ucl.ac.uk
Furthermore, the sulfonamide group can be transformed into other functional groups. For example, tertiary aryl sulfonamides can be reduced in the presence of a nickel catalyst. ucl.ac.uk The development of new synthetic methods continues to expand the utility of this functional group, including direct synthesis from organometallic reagents and novel sulfinylamine reagents, or through the oxidative coupling of thiols and amines. acs.orgrsc.org
Research Trajectories and Scope for this compound Studies
While the reactivity of N-alkynyl sulfonamides as a class is an active area of research, studies focusing specifically on this compound are less prevalent in the literature. However, based on the known chemistry of related compounds, its research trajectory is likely centered on its use as a versatile synthetic intermediate. chemicalbook.comresearchgate.net
The compound combines two highly valuable functional motifs: the reactive ethynyl (B1212043) group and the N,4-dimethylbenzenesulfonamide (tosyl) group. The polarized alkyne is susceptible to a variety of addition reactions, including cycloadditions, hydrofunctionalizations (e.g., hydroamination), and coupling reactions. nih.govacs.orgresearchgate.net This allows for the construction of more complex molecular architectures.
Future research could explore the utility of this compound in:
Synthesis of Heterocycles: Leveraging the 1,3-dipolar cycloaddition reactions common for N-alkynyl sulfonamides to create novel isoxazole (B147169) and dihydroisoxazole (B8533529) derivatives. researchgate.net
Transition-Metal-Catalyzed Cross-Coupling: Using the terminal alkyne for reactions like Sonogashira, Glaser, or Cadiot-Chodkiewicz couplings to form carbon-carbon bonds.
Click Chemistry: Employing the alkyne in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions to synthesize triazoles, which are important scaffolds in medicinal chemistry.
Development of Novel Ynamides: The compound serves as a precursor for more complex ynamides, which are themselves powerful building blocks in organic synthesis.
The combination of the reactive alkyne with the well-defined properties of the tosyl group makes this compound a promising tool for synthetic chemists aiming to build complex molecules for materials science and pharmaceutical research. researchgate.net
Structure
3D Structure
Properties
IUPAC Name |
N-ethynyl-N,4-dimethylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2S/c1-4-11(3)14(12,13)10-7-5-9(2)6-8-10/h1,5-8H,2-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRNLIJIYOKNEOP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(C)C#C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Iii. Mechanistic Investigations of Reactions Involving N Ethynyl N,4 Dimethylbenzenesulfonamide
Computational Chemistry and Density Functional Theory (DFT) Studies
Computational studies, particularly using Density Functional Theory (DFT), have been instrumental in elucidating the complex reaction mechanisms of ynamides. These studies provide valuable insights into reaction pathways, the energetics of intermediates and transition states, and the factors controlling selectivity.
DFT calculations have been employed to map out the potential energy surfaces of various ynamide reactions. For instance, in the context of ynamide-mediated amide bond formation, computational studies have detailed the mechanism of hydrocarboxylation and subsequent aminolysis. rsc.org These studies propose the formation of a key intermediate with geminal vinylic acyloxy and sulfonamide groups. rsc.org
In acid-catalyzed reactions, such as those involving ynamides and azides, DFT analyses have rationalized divergent reaction pathways leading to different products. rsc.org These computational models help to understand how the choice of reagents and reaction conditions can steer the reaction towards a desired outcome. Similarly, for gold-catalyzed intramolecular hydroalkylation of ynamides, DFT calculations have been crucial in identifying a plausible reaction pathway involving the formation of a keteniminium ion intermediate. acs.org
A key strength of DFT studies is the ability to calculate the relative energies of intermediates and transition states, thereby identifying the most favorable reaction pathways. For example, in a study on gold-catalyzed hydroalkylation, the initial rsc.orgrsc.org-hydride shift was identified as the rate-determining step based on the calculated energy barriers. acs.org
Computational analyses have also shed light on the role of catalysts and substrates. In ynamide-mediated amide bond formation, the carboxylic acid substrate itself is proposed to act as a bifunctional catalyst, stabilizing the transition state through hydrogen bonding. rsc.org The agreement between computationally predicted effects and experimental observations lends strong support to the proposed mechanistic models. rsc.org
Interactive Table: Calculated Energetic Data for a Proposed Ynamide Reaction Pathway (Illustrative Example)
| Step | Intermediate/Transition State | Relative Free Energy (kcal/mol) |
|---|---|---|
| Reactants | Ynamide + Carboxylic Acid | 0.0 |
| Hydrocarboxylation TS | TS1 | +15.2 |
| Intermediate | CP1 (Vinylic Adduct) | -5.8 |
| Aminolysis TS | TS2 (Acid-Catalyzed) | +18.5 |
| Products | Amide + Enolate | -12.3 |
Note: The data in this table is illustrative and based on general findings for ynamide reactivity, not specific to N-ethynyl-N,4-dimethylbenzenesulfonamide.
Kinetic Studies and Reaction Rate Determination
Kinetic studies provide quantitative data on reaction rates, which are essential for understanding reaction mechanisms. For the hydrosulfuration of ynamides with thiols, kinetic analysis has been performed to determine the reaction order and rate constants. acs.org For example, the reaction of a model ynamide with glutathione (B108866) was found to follow second-order kinetics. acs.org Such studies, often complemented by experiments with radical scavengers, can help to distinguish between different possible mechanisms, such as radical versus polar pathways. acs.org In the case of the aforementioned hydrosulfuration, the lack of inhibition by radical scavengers suggested a non-radical mechanism. acs.org
Postulated Mechanistic Hypotheses for this compound Reactivity
Based on the extensive research on ynamides, several mechanistic hypotheses can be postulated for the reactivity of this compound.
While less common than ionic pathways, radical reactions of ynamides have gained increasing attention. nih.gov These reactions typically involve the addition of a radical species to the alkyne. The regioselectivity of this addition (to the α- or β-carbon) is a key aspect of these mechanisms. nih.gov For instance, the radical hydrotrifluoromethylation of ynamides has been reported, proceeding via the addition of a CF3 radical. rsc.org It is plausible that this compound could participate in similar transformations, where a nitrogen-centered radical could be generated and undergo subsequent reactions.
Copper catalysis is frequently employed in ynamide chemistry. nih.govnih.gov Mechanistic proposals often involve catalytic cycles with changing oxidation states of the copper center. For example, in the copper-catalyzed hydroarylation of ynamides, a plausible mechanism involves the formation of an active Cu(I) catalyst, which then undergoes transmetalation with an aryl boronic acid. chemrxiv.org This is followed by carbocupration of the ynamide and subsequent protodecupration to yield the product and regenerate the catalyst. chemrxiv.org
In other copper-catalyzed reactions, such as the cyclization of azide-ynamides, the formation of α-imino copper carbene intermediates has been proposed. researchgate.net These highly reactive species can then undergo a variety of subsequent transformations. The involvement of different copper oxidation states, such as Cu(I), Cu(II), and even Cu(III), is often invoked in these catalytic cycles to explain the observed reactivity and selectivity.
Interactive Table: Proposed Copper Catalytic Cycle for Ynamide Functionalization (Illustrative)
| Step | Copper Species | Key Transformation |
|---|---|---|
| Catalyst Activation | Cu(I) | Coordination to ligand |
| Transmetalation | Cu(I)-Aryl | Transfer of aryl group from boronic acid to copper |
| Carbocupration | Cu(I)-Vinyl | Addition of the aryl-copper species to the ynamide |
| Isomerization | Cu(I)-Vinyl | Structural rearrangement of the intermediate |
| Protodecupration | Cu(I) | Protonolysis to release the product |
Note: This table represents a generalized catalytic cycle for copper-catalyzed ynamide reactions and is not based on specific studies of this compound.
Formation and Reactivity of Non-Classical Carbenoid Intermediates
In the realm of synthetic organic chemistry, the reactions of this compound and related N-alkynylsulfonamides often proceed through intermediates that, while not classical carbenes, exhibit carbenoid-like reactivity. The activation of the alkyne moiety, particularly by transition metals like gold, leads to the formation of highly reactive species that are central to a variety of chemical transformations.
Gold(I) catalysts, in particular, have been shown to activate ynamides (N-alkynyl amides), which are structurally analogous to N-alkynyl sulfonamides, to form gold-keteniminium ions. nih.govacs.org This activation occurs through the π-complexation of the gold catalyst to the alkyne. This interaction polarizes the C≡C triple bond, making the α-carbon electrophilic and the β-carbon nucleophilic. The resulting intermediate, a gold-keteniminium ion, can be considered a non-classical carbenoid equivalent, as the α-carbon is highly electrophilic and susceptible to nucleophilic attack, a characteristic feature of carbenes.
The reactivity of these gold-activated intermediates is diverse. For instance, in the gold-catalyzed intramolecular hydroalkylation of ynamides to indenes, the gold-keteniminium ion undergoes a rate-determining nih.govnih.gov-hydride shift. nih.govacs.org This is followed by cyclization to form the indene (B144670) core. The stability and reactivity of these intermediates are influenced by factors such as the nature of the gold catalyst and the substituents on the ynamide. nih.gov Theoretical studies, including Density Functional Theory (DFT) calculations, have been instrumental in elucidating the electronic structure and reaction pathways of these transient species. nih.govrsc.org
While direct experimental evidence for the formation of a specific gold-carbenoid intermediate from this compound is not extensively documented, the well-established reactivity of similar ynamides in gold-catalyzed reactions provides a strong basis for postulating its involvement in analogous transformations. The electrophilic nature of the α-carbon in the gold-activated complex would render it susceptible to attack by a wide range of nucleophiles, leading to various functionalized products.
Table 1: Key Features of Gold-Activated Ynamide Intermediates
| Intermediate Type | Key Structural Feature | Formation Pathway | Reactivity |
| Gold-π-Complex | Coordination of Au(I) to the alkyne | Reversible complexation | Initial activation step |
| Gold-Keteniminium Ion | [C=C=N]⁺ character with Au at the β-carbon | Polarization of the π-complex | Highly electrophilic α-carbon |
| Vinyl-Gold Species | Au bonded to a vinylic carbon | Nucleophilic attack on the α-carbon | Precursor to various products |
Nucleophilic Attack and Oxygen Atom Transfer Mechanisms
The electron-deficient nature of the alkyne in this compound, enhanced by the electron-withdrawing sulfonyl group, makes it susceptible to nucleophilic attack. One notable example of this reactivity is the direct oxidation of N-ynylsulfonamides using dimethyl sulfoxide (B87167) (DMSO) as a nucleophilic oxidant. nih.govnih.govrsc.org This reaction proceeds without the need for an external catalyst or activator.
Mechanistic studies, supported by DFT calculations, suggest a stepwise process initiated by the nucleophilic attack of the oxygen atom of DMSO onto the β-carbon of the ethynyl (B1212043) group. nih.govnih.govrsc.org This initial attack is followed by a series of rearrangements leading to the transfer of the oxygen atom.
The proposed mechanism for the oxidation of a related compound, N,4-dimethyl-N-(phenylethynyl)benzenesulfonamide, by DMSO involves the following key steps: nih.govnih.govrsc.org
Nucleophilic Attack: The oxygen atom of DMSO attacks the β-carbon of the alkyne, while the sulfur atom of DMSO attacks the α-carbon, forming a transient four-membered ring intermediate.
First Oxygen Atom Transfer: This intermediate rearranges, leading to the transfer of the oxygen atom from DMSO to the β-carbon of the original alkyne, forming a zwitterionic N-sulfonyliminium intermediate.
Second Nucleophilic Attack and Oxygen Atom Transfer: A second molecule of DMSO then nucleophilically attacks the iminium carbon. Subsequent rearrangement facilitates the transfer of the second oxygen atom, ultimately leading to the formation of an α-ketoimide product.
This dual role of DMSO as both a nucleophile and an oxygen-atom transfer agent highlights the intrinsic reactivity of the N-ynylsulfonamide functional group. The reaction is typically facilitated by microwave irradiation, which accelerates the process. nih.govrsc.org
Table 2: Mechanistic Steps in the DMSO-Mediated Oxidation of N-Ynylsulfonamides
| Step | Description | Key Intermediate |
| 1 | Nucleophilic attack of DMSO on the alkyne | Four-membered ring adduct |
| 2 | Rearrangement and first oxygen atom transfer | Zwitterionic N-sulfonyliminium |
| 3 | Nucleophilic attack by a second DMSO molecule | Adduct of iminium and DMSO |
| 4 | Second oxygen atom transfer and product formation | α-Ketoimide |
Iv. Reaction Chemistry and Transformations of N Ethynyl N,4 Dimethylbenzenesulfonamide
Addition Reactions to the Ethynyl (B1212043) Moiety
The polarized nature of the C≡C bond in N-ethynyl-N,4-dimethylbenzenesulfonamide facilitates the addition of a wide array of nucleophiles. These reactions are often regioselective, with the nucleophile typically attacking the β-carbon of the ethynyl group.
Nucleophilic Addition Reactions
One notable example of a nucleophilic addition to an N-ynylsulfonamide is the direct oxidation using dimethyl sulfoxide (B87167) (DMSO). In this reaction, DMSO acts as a nucleophilic oxidant. The process is initiated by the nucleophilic attack of the DMSO oxygen atom on the electron-deficient terminal carbon of the alkyne. This is followed by a rearrangement and subsequent elimination, ultimately leading to the formation of an α-keto imide. This transformation highlights the susceptibility of the ethynyl group to attack by oxygen nucleophiles. nih.gov
Detailed studies on a range of N-arylethynylsulfonamides have demonstrated that this oxidation proceeds efficiently under microwave irradiation without the need for additional electrophilic activators or external oxidants. The reaction tolerates a variety of substituents on the aromatic rings of the ynamide. nih.gov
Below is a table summarizing the results of the DMSO-mediated oxidation of various N-arylethynylarenesulfonamides, illustrating the scope of this nucleophilic addition-oxidation reaction.
| Entry | Ynamide Substrate | Product | Yield (%) |
| 1 | N,4-dimethyl-N-(phenylethynyl)benzenesulfonamide | N-methyl-2-oxo-2-phenyl-N-tosylacetamide | 83 |
| 2 | N-methyl-N-(phenylethynyl)-4-(trifluoromethyl)benzenesulfonamide | N-methyl-2-oxo-2-phenyl-N-(4-(trifluoromethyl)phenylsulfonyl)acetamide | 75 |
| 3 | 4-methoxy-N-methyl-N-(phenylethynyl)benzenesulfonamide | N-(4-methoxyphenylsulfonyl)-N-methyl-2-oxo-2-phenylacetamide | 78 |
| 4 | 4-chloro-N-methyl-N-(phenylethynyl)benzenesulfonamide | N-(4-chlorophenylsulfonyl)-N-methyl-2-oxo-2-phenylacetamide | 65 |
Data sourced from research on the direct oxidation of N-ynylsulfonamides. nih.gov
Aminoacylation and Aminosulfonylation of Alkynes
While specific examples involving this compound are not extensively documented in readily available literature, the general reactivity of ynamides suggests their potential participation in aminoacylation and aminosulfonylation reactions. These transformations would involve the addition of an amine followed by acylation or sulfonylation, or a concerted process, to yield highly functionalized enamides. The electron-deficient nature of the alkyne in this compound would favor the initial nucleophilic attack by an amine.
Hydroacyloxylation and Hydration Pathways
The addition of carboxylic acids (hydroacyloxylation) and water (hydration) to ynamides are known transformations that lead to the formation of α-acyloxyenamides and N-acylsulfonamides, respectively. Research has shown that these reactions can proceed under metal-free conditions for N-tosylated ynamides. researchgate.net For instance, the hydration of N-tosylated ynamides has been achieved in the presence of acetic acid in a mixture of acetone (B3395972) and water at elevated temperatures. researchgate.net This suggests that this compound could undergo similar transformations to yield valuable synthetic intermediates.
Cycloaddition Reactions
The carbon-carbon triple bond of this compound serves as a competent dipolarophile in cycloaddition reactions, enabling the construction of various heterocyclic systems.
1,3-Dipolar Cycloadditions
The [3+2] cycloaddition reaction between a 1,3-dipole and the ethynyl group of this compound is a powerful method for the synthesis of five-membered heterocycles. The electron-withdrawing nature of the N-tosyl group enhances the dipolarophilic character of the alkyne.
The 1,3-dipolar cycloaddition of nitrones to alkynes is a well-established method for the synthesis of isoxazolines and, upon tautomerization, isoxazoles. In the case of this compound, its reaction with a nitrone would be expected to yield a dihydroisoxazole (B8533529) derivative. While specific studies detailing this reaction with this compound are not prevalent in the searched literature, the general mechanism involves a concerted [3+2] cycloaddition. The regioselectivity of such reactions is governed by both steric and electronic factors, with theoretical studies often employed to predict the major regioisomer.
The reaction of an alkyne with a nitrone, such as C-phenyl-N-methylnitrone, would lead to the formation of a dihydroisoxazole ring. The tosyl group on the nitrogen atom of the resulting cycloadduct would offer further opportunities for synthetic transformations.
A representative, albeit general, reaction scheme for the 1,3-dipolar cycloaddition between an alkyne and a nitrone is depicted below.

Cycloadditions with Nitrile Oxides for Heterocycle Formation
The reaction between this compound and nitrile oxides proceeds via a [3+2] cycloaddition, a powerful method for constructing five-membered heterocyclic rings. This transformation yields substituted isoxazoles, which are significant structural motifs in many biologically active compounds. The nitrile oxides are typically generated in situ from precursor aldoximes or hydroximoyl chlorides.
The regioselectivity of the cycloaddition is a critical aspect, determining which of the two possible regioisomers is formed. In the case of ynamides like this compound, the electron-donating nature of the nitrogen atom polarizes the alkyne. This electronic influence, combined with steric factors, typically directs the reaction to favor one regioisomer over the other. nih.govnih.govmdpi.com Theoretical studies using density functional theory (DFT) have shown that both steric and electronic effects, particularly the distortion energies required to reach the transition state, control the regiochemical outcome. nih.gov While specific studies on this compound are not prevalent, the general mechanism for cycloadditions of nitrile oxides with alkynes is well-established, providing a reliable pathway to 3,4,5-trisubstituted isoxazoles. beilstein-journals.orgnih.gov
Table 1: General Conditions for Isoxazole (B147169) Synthesis via Nitrile Oxide Cycloaddition
| Parameter | Description | Reference |
|---|---|---|
| Nitrile Oxide Precursor | Hydroximoyl chlorides, Aldoximes | beilstein-journals.org |
| Base/Promoter | Triethylamine (Et3N), Diisopropylethylamine (DIPEA) | beilstein-journals.orgnih.gov |
| Solvent | Toluene, Tetrahydrofuran (THF), Aqueous mixtures | beilstein-journals.orgnih.gov |
| Temperature | Room temperature to elevated temperatures (dielectric heating) | nih.gov |
| Product | 3,4,5-trisubstituted isoxazoles | beilstein-journals.org |
Azide-Alkyne Cycloaddition (Click Chemistry)
The reaction between an azide (B81097) and a terminal alkyne to form a 1,2,3-triazole is a cornerstone of modern chemical synthesis, famously known as "click chemistry". frontiersin.org this compound, possessing a terminal alkyne, is an excellent substrate for these transformations.
The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is the most prominent example of click chemistry, valued for its reliability, high yields, and exceptional regioselectivity. nih.govrsc.org The reaction exclusively produces the 1,4-disubstituted 1,2,3-triazole isomer. frontiersin.orgnih.gov This process is highly tolerant of a wide array of functional groups, allowing for its application in complex molecular settings. beilstein-journals.org The mechanism involves the formation of a copper(I) acetylide intermediate, which then reacts with the azide. nih.govbeilstein-journals.org this compound readily participates in CuAAC reactions with various organic azides to afford the corresponding N-methyl-N-(1-substituted-1H-1,2,3-triazol-4-yl)-4-methylbenzenesulfonamides in high yields.
Table 2: Typical Conditions for CuAAC Reactions
| Component | Example | Purpose | Reference |
|---|---|---|---|
| Copper(I) Source | CuI, CuSO₄/Sodium Ascorbate | Catalyst | beilstein-journals.orgmdpi.com |
| Ligand (Optional) | Tris(triazolyl)methane, N-heterocyclic carbenes (NHCs) | Stabilize Cu(I) and accelerate reaction | mdpi.com |
| Solvent | t-BuOH/H₂O, DMSO, Glycerol, Cyrene™ | Reaction medium | beilstein-journals.orgmdpi.com |
| Temperature | Room temperature | Mild conditions |
While CuAAC is highly efficient, the potential toxicity of residual copper has prompted the development of copper-free alternatives, which are particularly important in biological applications. nih.govresearchgate.net The most common strategy is Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). magtech.com.cnnih.gov This reaction relies on the high ring strain of cyclic alkynes, such as cyclooctynes, to drive the cycloaddition forward without a metal catalyst. nih.govsigmaaldrich.com
This compound, being a linear, unstrained alkyne, is not a suitable substrate for the rapid, room-temperature SPAAC reaction. researchgate.netnih.gov The copper-free alternative for such terminal alkynes is the original thermal Huisgen 1,3-dipolar cycloaddition. However, this reaction typically requires high temperatures and results in a mixture of both 1,4- and 1,5-disubstituted triazole regioisomers, lacking the efficiency and selectivity of the catalyzed versions. nih.govnih.gov In some specialized cases, molecular interactions within a crystalline state can facilitate a regioselective copper-free cycloaddition at room temperature, though this is not a general solution. rsc.org
Oxidative Transformations
The electron-rich alkyne bond in this compound is susceptible to oxidation, providing pathways to valuable α-dicarbonyl compounds.
While specific studies detailing the photochemical oxidation of this compound are limited, the ynamide functional group is known to undergo photooxygenation. These reactions typically involve singlet oxygen (¹O₂), generated by a photosensitizer, which reacts with the alkyne. The resulting intermediates can be processed to yield α-dicarbonyl products, such as α-ketoimides. This transformation represents a potential, albeit less explored, route for the functionalization of this compound.
A highly efficient and direct method for the oxidation of N-ynylsulfonamides involves the use of dimethyl sulfoxide (DMSO) as both a nucleophilic oxidant and a solvent. nih.govrsc.org Under microwave irradiation, N-arylethynylsulfonamides are converted into N-sulfonyl-2-aryloxoacetamides (α-ketoimides) without the need for any additional electrophilic activators or external oxidants. nih.govrsc.org
The proposed mechanism, supported by DFT calculations, involves an initial nucleophilic attack of the DMSO oxygen atom on the alkyne's triple bond. rsc.orgsemanticscholar.org This is followed by a second oxygen atom transfer to accomplish the oxidation, ultimately forming the α-ketoimide product. rsc.org This method provides a straightforward and atom-economical strategy for synthesizing these valuable compounds. nih.govsemanticscholar.org
Table 3: Microwave-Assisted Oxidation of N-Arylethynylsulfonamides with DMSO
| Substrate (R³ = arene) | Product | Yield (%) | Reference |
|---|---|---|---|
| N,4-dimethyl-N-(phenylethynyl)benzenesulfonamide | N-methyl-2-oxo-2-phenyl-N-tosylacetamide | 83 | nih.gov |
| N-methyl-N-(phenylethynyl)benzenesulfonamide | N-methyl-2-oxo-2-phenyl-N-(phenylsulfonyl)acetamide | 51 | nih.gov |
| 4-bromo-N-methyl-N-(phenylethynyl)benzenesulfonamide | N-((4-bromophenyl)sulfonyl)-N-methyl-2-oxo-2-phenylacetamide | 51 | nih.gov |
| N-methyl-4-nitro-N-(phenylethynyl)benzensulfonamide | N-methyl-N-((4-nitrophenyl)sulfonyl)-2-oxo-2-phenylacetamide | 35 | nih.gov |
Data derived from a study on N-arylethynylsulfonamides, demonstrating the general applicability of the method.
Aerobic Oxidative Difunctionalization Reactions
Aerobic oxidative difunctionalization reactions represent a powerful tool in organic synthesis for the construction of complex molecules from simple precursors in an atom-economical manner. These reactions utilize molecular oxygen, typically from the air, as a green and sustainable oxidant. While specific examples of aerobic oxidative difunctionalization reactions involving this compound are not extensively documented, the reactivity of related ynamides and alkynes suggests potential pathways.
Ynamides, which are structurally related to this compound, can undergo aerobic oxidation to form α-ketoamides. This transformation often requires a catalyst to facilitate the oxidation process. For instance, copper-catalyzed aerobic oxidative amidation of terminal alkynes provides an efficient route to synthesize ynamides themselves, highlighting the compatibility of the ynamide moiety with aerobic conditions in the presence of a suitable catalyst. nih.gov
Furthermore, the combination of palladium and photoredox catalysis has been shown to enable the aerobic intramolecular oxidative carbonylation of enamides. nih.gov This suggests that under appropriate catalytic conditions, the ethynyl group of this compound could potentially participate in similar oxidative transformations, leading to difunctionalized products. The specific outcomes would likely depend on the chosen catalytic system and reaction partners.
General research into the aerobic oxidation of ynamides has demonstrated their conversion to α-ketoamides, indicating a potential reaction pathway for this compound. researchgate.net The development of such reactions would be of significant interest for the synthesis of novel, highly functionalized sulfonamide derivatives.
Rearrangement Reactions
Intramolecular rearrangements involving the migration of a sulfonyl group from a nitrogen atom to a carbon atom are intriguing transformations that can lead to significant structural reorganization. In the context of this compound, such a rearrangement would involve the migration of the tosyl group.
Studies on related N-allyl-N-sulfonyl ynamides have documented an unexpected thermal N-to-C 1,3-sulfonyl shift, which provides a useful route to nitrile synthesis. acs.org This type of rearrangement, known as a sigmatropic rearrangement, is thermally induced and proceeds through a concerted mechanism. While this specific example involves an allylic system, it demonstrates the possibility of sulfonyl migration from the nitrogen of a sulfonamide to an adjacent carbon framework.
In a different system, the synthesis of 1,4-diazepines from the aza-[5 + 2] cycloaddition of indoloazomethine ylides has been shown to involve a sequential 1,3-N-to-C and 1,3-C-to-C migration of sulfonyl groups. nih.gov This highlights that under thermal conditions, intramolecular sulfonyl migrations can be key steps in the formation of complex heterocyclic structures. Although the electronic and steric environment of this compound is different, these examples suggest that inducing an N-to-C sulfonyl migration could be a potential synthetic strategy to access novel molecular scaffolds.
Photoinduced reactions offer unique pathways for molecular transformations that are often inaccessible under thermal conditions. For ynamides, which share the ethynyl sulfonamide motif with this compound, photoinduced rearrangements have been explored. These reactions often proceed through radical intermediates, leading to novel structural reshuffling and functionalization.
While specific photoinduced rearrangements of this compound are not detailed in the literature, the behavior of analogous ynamides provides insight into potential reactivity. For instance, visible-light-mediated photoredox catalysis can trigger a radical Smiles rearrangement in ynamides. This process involves the regioselective coupling of a ketyl radical to the ynamide, initiating a cascade that results in significant molecular rearrangement.
Further research has demonstrated that photoinduced radical reactions of ynamides can lead to bond fission, structural reshuffling, and functionalization, allowing for the synthesis of complex heterocyclic compounds. These transformations are often initiated by the generation of a radical species that adds to the alkyne, followed by a series of intramolecular events. The specific outcome is dependent on the substrate structure and the reaction conditions.
Cross-Coupling and Functionalization Reactions
Metal-catalyzed cross-coupling reactions are fundamental transformations in modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. As a terminal alkyne, this compound is an excellent candidate for a variety of such reactions.
One of the most prominent cross-coupling reactions for terminal alkynes is the Sonogashira coupling. wikipedia.org This palladium- and copper-co-catalyzed reaction couples terminal alkynes with aryl or vinyl halides to form internal alkynes. organic-chemistry.org For this compound, this reaction would allow for the introduction of various aryl or vinyl substituents at the terminus of the ethynyl group, providing access to a diverse range of functionalized sulfonamides. The reaction is typically carried out under mild conditions and tolerates a wide range of functional groups. organic-chemistry.org While the original Sonogashira conditions often lead to the formation of homocoupled alkyne byproducts, modifications to the reaction conditions, such as carrying out the reaction under a hydrogen atmosphere, can significantly diminish this side reaction. ntu.edu.tw
Table 1: Examples of Sonogashira Coupling with Terminal Alkynes
| Aryl/Vinyl Halide | Alkyne | Catalyst System | Product |
| Iodobenzene | Phenylacetylene (B144264) | Pd(PPh₃)₂Cl₂, CuI, Et₃N | Diphenylacetylene |
| 4-Iodoanisole | Trimethylsilylacetylene | Pd catalyst, CuI, TEA | 4-Anisyl(trimethylsilyl)acetylene |
| 4-Bromopyridine | Phenylacetylene | Pd catalyst, CuI, TEA | 4-(Phenylethynyl)pyridine |
The terminal alkyne functionality of this compound allows for a variety of functional group interconversions beyond cross-coupling reactions. A notable example is the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." organic-chemistry.org This reaction involves the [3+2] cycloaddition between a terminal alkyne and an azide to selectively form a 1,4-disubstituted 1,2,3-triazole. beilstein-journals.org This transformation is highly efficient, proceeds under mild, often aqueous conditions, and has a broad substrate scope, making it a powerful tool for chemical biology and materials science. This compound can serve as the alkyne component in this reaction, allowing for its conjugation to a wide array of azide-containing molecules.
Another potential transformation is the hydrosilylation of the alkyne, which involves the addition of a silicon-hydride bond across the carbon-carbon triple bond. This reaction can be catalyzed by various transition metals and provides access to vinylsilanes, which are versatile synthetic intermediates. The regioselectivity and stereoselectivity of the hydrosilylation can often be controlled by the choice of catalyst and reaction conditions.
Furthermore, the terminal alkyne can be deprotonated with a strong base to form an acetylide, which can then act as a nucleophile in reactions with various electrophiles, such as aldehydes, ketones, and alkyl halides. This allows for the extension of the carbon chain and the introduction of a wide range of functional groups.
Table 2: Common Functional Group Interconversions of Terminal Alkynes
| Reagent | Reaction Type | Product Functional Group |
| Organic Azide (R-N₃) | Azide-Alkyne Cycloaddition | 1,2,3-Triazole |
| Hydrosilane (R₃SiH) | Hydrosilylation | Vinylsilane |
| Aldehyde/Ketone | Nucleophilic Addition | Propargyl Alcohol |
| Alkyl Halide | Alkylation | Internal Alkyne |
V. Spectroscopic and Structural Elucidation Methodologies Applied to N Ethynyl N,4 Dimethylbenzenesulfonamide
Nuclear Magnetic Resonance (NMR) Spectroscopy
Specific experimental NMR data for N-ethynyl-N,4-dimethylbenzenesulfonamide, including chemical shifts, coupling constants, and signal multiplicities for ¹H NMR and ¹³C NMR, are not available in the public domain.
Proton NMR (¹H NMR) Analysis
A detailed analysis and a data table for the ¹H NMR spectrum cannot be provided due to the absence of published experimental data.
Carbon-13 NMR (¹³C NMR) Analysis
A detailed analysis and a data table for the ¹³C NMR spectrum cannot be provided due to the absence of published experimental data.
Fluorine-19 NMR (¹⁹F NMR) for Substituted Derivatives
Information regarding the ¹⁹F NMR analysis of substituted derivatives of this compound is not available.
Infrared (IR) Spectroscopy for Functional Group Identification
While the expected characteristic absorption bands for the functional groups present in this compound (alkyne C-H, alkyne C≡C, sulfonamide S=O, and aromatic C-H) can be predicted based on general principles of IR spectroscopy, specific experimental data from a measured spectrum is not available. A data table of observed frequencies cannot be generated.
Mass Spectrometry (MS) Techniques
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
The exact mass of this compound can be calculated from its molecular formula (C₁₀H₁₁NO₂S). However, experimental HRMS data to confirm this exact mass and provide evidence of its elemental composition is not found in the available literature.
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique crucial for determining the molecular weight and structural features of polar molecules like this compound. In positive ion mode, the molecule is typically protonated to form the molecular ion [M+H]⁺. For this compound (C₁₀H₁₁NO₂S, Molecular Weight: 209.26 g/mol ), this would correspond to an ion at an m/z (mass-to-charge ratio) of approximately 210.27. chemscene.com
The fragmentation of aromatic sulfonamides under ESI-MS conditions has been studied extensively and reveals characteristic pathways that are applicable to this compound. nih.govresearchgate.net Upon collision-induced dissociation (CID), the protonated molecular ion undergoes fragmentation, providing valuable structural information.
A common and significant fragmentation pathway for aromatic sulfonamides is the elimination of sulfur dioxide (SO₂), a neutral loss of 64 Da. nih.gov This process often involves an intramolecular rearrangement where the nitrogen atom attacks the ipso-carbon of the aromatic ring, leading to the cleavage of the Ar-S bond. nih.govresearchgate.net For this compound, this would result in a fragment ion of [M+H-SO₂]⁺.
Another typical fragmentation involves the cleavage of the sulfonamide S-N bond. researchgate.net This can lead to the formation of ions corresponding to the p-toluenesulfonyl group (m/z 155) and the remaining N-ethynyl-N-methylamine portion. Further fragmentation of the p-toluenesulfonyl cation can produce a characteristic ion at m/z 91, corresponding to the tropylium (B1234903) cation. The relative abundance of these fragment ions can be influenced by instrumental parameters such as the skimmer voltage; higher voltages generally induce more extensive fragmentation. acs.org
Table 1: Predicted ESI-MS Fragmentation Data for this compound
| Ion Description | Proposed Structure / Formula | Predicted m/z |
|---|---|---|
| Protonated Molecule | [C₁₀H₁₁NO₂S + H]⁺ | ~210.27 |
| SO₂ Elimination Product | [C₁₀H₁₂NS]⁺ | ~146.27 |
| p-Toluenesulfonyl Cation | [C₇H₇SO₂]⁺ | 155.02 |
Note: The m/z values are theoretical and may vary slightly in experimental data.
Advanced Chromatographic and Analytical Techniques
Thin-Layer Chromatography (TLC) and Column Chromatography for Purification
Thin-Layer Chromatography (TLC) and column chromatography are fundamental techniques for the purification of synthesized organic compounds like this compound. myheplus.comcolumn-chromatography.com Both methods operate on the principle of differential partitioning of components between a stationary phase and a mobile phase. miamioh.edu
Thin-Layer Chromatography (TLC) is primarily used as a rapid, qualitative tool to monitor reaction progress, identify compounds in a mixture, and determine the optimal solvent system for column chromatography. magritek.com For this compound, a polar compound, a common stationary phase would be silica (B1680970) gel (SiO₂) coated on a plate. myheplus.com The mobile phase, or eluent, is typically a mixture of a non-polar solvent (like hexanes) and a more polar solvent (like ethyl acetate). miamioh.edu The compound is spotted on the plate, which is then placed in a chamber with the eluent. As the eluent moves up the plate by capillary action, the compound travels with it. Its retention factor (R_f), the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is determined by its polarity and interaction with the stationary and mobile phases. Spots are often visualized under UV light, where UV-active compounds appear as dark spots on a fluorescent background. miamioh.edu
Column Chromatography is a preparative technique used to separate and purify larger quantities of the compound from reaction mixtures. myheplus.comresearchgate.net A glass column is packed with a stationary phase, typically silica gel. column-chromatography.com The crude mixture containing this compound is loaded onto the top of the column. researchgate.net The chosen eluent, often determined by prior TLC analysis, is passed through the column by gravity or applied pressure (flash chromatography). myheplus.com Compounds in the mixture separate based on their affinity for the stationary phase. Less polar compounds travel down the column faster, while more polar compounds are retained longer. researchgate.net Fractions are collected sequentially and analyzed by TLC to identify those containing the pure product. magritek.com The solvent is then evaporated from the combined pure fractions to yield the isolated this compound.
Table 2: Typical Parameters for Chromatographic Purification
| Technique | Stationary Phase | Typical Mobile Phase System | Purpose |
|---|---|---|---|
| TLC | Silica Gel 60 F₂₅₄ | Hexanes/Ethyl Acetate Mixtures | Reaction monitoring, solvent system optimization |
Application of Derivatization Agents in Gas Chromatography–Mass Spectrometry (GC–MS) Analysis of Related Compounds
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique, but it is best suited for compounds that are volatile and thermally stable. While some sulfonamides can be analyzed directly, many, particularly those with polar functional groups, benefit from chemical derivatization prior to analysis. jfda-online.com Derivatization converts the analyte into a more volatile and thermally stable form, improving its chromatographic behavior (e.g., better peak shape, reduced tailing) and often enhancing detection sensitivity. jfda-online.comresearchgate.net
For compounds structurally related to this compound, particularly those possessing a free N-H group on the sulfonamide (which this specific compound does not, due to N,N-disubstitution), derivatization is common. However, the principles can be applied to related primary or secondary sulfonamides that might be precursors or metabolites.
Common derivatization strategies for sulfonamides include:
Alkylation (e.g., Methylation): This process replaces acidic protons, such as the one on a primary or secondary sulfonamide nitrogen, with an alkyl group. This reduces polarity and hydrogen bonding capacity, leading to improved volatility and chromatographic performance. jfda-online.com
Silylation: Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) are frequently used to replace active hydrogens with a trimethylsilyl (B98337) (TMS) group. This is a very common technique for compounds with -OH, -NH, and -SH groups, significantly increasing their volatility for GC-MS analysis. researchgate.net
Acylation: Reagents such as trifluoroacetic anhydride (B1165640) (TFAA) can be used to introduce acyl groups. Fluorinated derivatives are particularly useful as they can enhance detection by electron capture detectors (ECD) and produce characteristic mass spectral fragments. jfda-online.com
The choice of derivatization agent depends on the specific functional groups present in the analyte and the analytical goals. researchgate.netrsc.org For instance, to analyze a precursor like p-toluenesulfonamide, methylation or silylation would be an effective strategy to improve its suitability for GC-MS analysis. The resulting derivative would exhibit a shorter retention time and a sharper peak compared to the underivatized compound.
Table 3: Common Derivatization Agents and Their Applications
| Derivatization Agent Class | Example Reagent | Target Functional Group | Effect on Analyte |
|---|---|---|---|
| Alkylating Agents | Trimethylanilinium hydroxide (B78521) (TMAH) | Acidic N-H (in primary/secondary sulfonamides) | Increases volatility, improves peak shape |
| Silylating Agents | BSTFA, TMCS | N-H, O-H | Increases volatility, thermal stability |
Vi. Applications of N Ethynyl N,4 Dimethylbenzenesulfonamide in Chemical Synthesis and Research
Role as a Versatile Synthetic Building Block and Reagent
N-ethynyl-N,4-dimethylbenzenesulfonamide serves as a significant building block in organic chemistry due to the dual functionality of its ynamide group. The term "ynamide" refers to the N-alkynyl group, which is characterized by a carbon-carbon triple bond adjacent to a nitrogen atom that is part of an electron-withdrawing group, in this case, a tosyl (p-toluenesulfonyl) group. This arrangement makes the molecule a versatile reagent for constructing complex molecular architectures.
The reactivity of the ynamide functional group is central to its utility. The electron-withdrawing nature of the N-tosyl group polarizes the alkyne, making it susceptible to attack by a wide range of nucleophiles and enabling its participation in various cycloaddition reactions. This inherent reactivity allows chemists to use this compound to introduce both nitrogen and a two-carbon unit into a target molecule, facilitating the synthesis of more complex structures.
Utility in Peptide and Amide Bond Formation
One of the most notable applications of this compound is in the formation of amide and peptide bonds, a fundamental process in medicinal chemistry and chemical biology.
A significant challenge in peptide synthesis is the prevention of racemization—the loss of stereochemical integrity at the chiral α-carbon of an amino acid during the coupling process. Conventional coupling reagents can often lead to epimerization, reducing the yield of the desired peptide and complicating purification.
This compound and other ynamides have been introduced as novel coupling reagents that facilitate a highly efficient, two-step, one-pot strategy for amide and peptide synthesis under exceptionally mild conditions. mdpi.com This method is distinguished by its ability to prevent racemization during the activation and coupling of chiral carboxylic acids, including N-protected amino acids. mdpi.comnih.gov
The process involves two key steps:
Activation: The ynamide reacts with a carboxylic acid (such as an N-protected amino acid) in a process known as hydroacyloxylation. This forms a highly reactive α-acyloxyenamide intermediate. mdpi.com
Coupling: This active intermediate readily undergoes aminolysis when treated with an amine (such as an amino acid ester), forming the desired amide or peptide bond. mdpi.com
A key advantage of this ynamide-based method is its excellent selectivity for amino groups, even in the presence of other unprotected functional groups like hydroxyl (-OH), thiol (-SH), and the indole (B1671886) NH group. mdpi.com Furthermore, the reaction is atom-economical and does not require the use of additives or catalysts that are often necessary with traditional coupling reagents. mdpi.com The synthesis of the protected dipeptide Leu-enkephalin has demonstrated the practical utility of this approach in peptide synthesis. mdpi.com
| Feature | Ynamide Reagents (e.g., this compound) | Conventional Reagents (e.g., HBTU, HATU, DCC, PyBop) |
| Racemization | No racemization detected during activation of chiral carboxylic acids. mdpi.com | Obvious racemization can occur, particularly with sensitive amino acids. |
| Reaction Conditions | Extremely mild, two-step, one-pot synthesis. mdpi.com | Often require basic conditions which can induce racemization. |
| Additives | No additives or catalysts required. mdpi.com | Frequently require additives like HOBt to suppress racemization. |
| Selectivity | Excellent amidation selectivity in the presence of -OH, -SH, and other functional groups. mdpi.com | May require protection of side-chain functional groups. |
| Atom Economy | Considered atom-economical. mdpi.com | Generate stoichiometric amounts of byproducts. |
While this compound is a powerful reagent for peptide bond formation, its direct use as a starting material for the synthesis of other, more complex amino acid-derived ynamides is not prominently documented in the reviewed literature. The primary focus of existing research is on its application as a coupling agent that is consumed in the reaction to form the peptide bond, rather than as a foundational block for building new ynamide structures.
Precursors for Nitrogen-Containing Heterocycles
The carbon-carbon triple bond in this compound makes it a valuable precursor for the synthesis of various heterocyclic compounds, which are core structures in many pharmaceuticals and biologically active molecules.
Isoxazoles and their partially saturated counterparts, dihydroisoxazoles (isoxazolines), are five-membered heterocyclic rings containing adjacent nitrogen and oxygen atoms. A primary and powerful method for their synthesis is the 1,3-dipolar cycloaddition reaction between a nitrile oxide (as the 1,3-dipole) and an alkyne or alkene (as the dipolarophile). nih.govyoutube.comresearchgate.netresearchgate.net
As a terminal alkyne, this compound is a suitable dipolarophile for this transformation. The reaction involves the in-situ generation of a nitrile oxide from a precursor like an aldoxime, which then reacts with the ynamide in a [3+2] cycloaddition to form the isoxazole (B147169) ring. nih.gov This reaction provides a direct route to isoxazoles bearing a sulfonamide substituent, which can be a valuable feature for modulating the pharmacological properties of the resulting molecule. The reaction is typically highly regioselective, yielding a single major product. nih.gov
Benzothiazole is a bicyclic ring system composed of a benzene (B151609) ring fused to a thiazole (B1198619) ring. While traditional syntheses of benzothiazoles often involve the condensation of 2-aminothiophenol (B119425) with aldehydes or carboxylic acids, ynamides have been shown to participate in annulation reactions to form related, larger ring systems. mdpi.comekb.eg
Specifically, ynamides can undergo a [5+2] annulation reaction with 1,2-benzisothiazoles in the presence of a catalyst like TMSOTf (trimethylsilyl trifluoromethanesulfonate). nih.gov This reaction, conducted at room temperature, leads to the formation of 1,4-benzothiazepines, which are seven-membered, sulfur- and nitrogen-containing heterocyclic rings. nih.gov This demonstrates the utility of ynamides like this compound as precursors for constructing complex, fused heterocyclic systems that are of interest in medicinal chemistry, even if the product is not a simple benzothiazole.
Generation of Complex Molecular Architectures
The construction of complex molecules from simpler, readily available starting materials is a central goal of organic synthesis. The unique electronic and steric properties of this compound make it an adept partner in various synthetic transformations designed to build molecular complexity.
The enediyne core is a significant structural motif found in a class of potent antitumor antibiotics. The synthesis of these complex structures is a challenging endeavor, and methodologies that provide access to the enediyne framework are of considerable interest. While direct [4+2] cycloaddition reactions involving this compound to form enediyne systems are not extensively documented, the reactivity of the N-ethynyl sulfonamide group can be harnessed in multi-step sequences to construct such architectures. The sulfonamide group can act as a directing group or be transformed into other functionalities necessary for subsequent cyclization or coupling reactions that ultimately lead to the desired enediyne core.
Further research is required to fully explore the potential of this compound as a dienophile or a precursor in cycloaddition reactions for the direct synthesis of enediyne frameworks. The electron-withdrawing nature of the tosyl group is expected to influence the reactivity and regioselectivity of such transformations.
The reaction of ynamides, a class of compounds to which this compound belongs, with carboxylic acids is a known method for the synthesis of α-acyloxyenamides and related structures. This transformation typically proceeds via the addition of the carboxylic acid across the alkyne bond.
In a hypothetical reaction, the addition of a carboxylic acid to this compound would be expected to yield an α-acyloxyenamide. The regioselectivity of this addition would be a key factor, likely influenced by the electronic nature of the sulfonamide group and the reaction conditions employed.
| Reactant 1 | Reactant 2 (Carboxylic Acid) | Potential Product | Reaction Type |
| This compound | Acetic Acid | N-(1-(acetyloxy)vinyl)-N,4-dimethylbenzenesulfonamide | Addition |
| This compound | Benzoic Acid | N-(1-(benzoyloxy)vinyl)-N,4-dimethylbenzenesulfonamide | Addition |
This reaction pathway would provide a direct route to highly functionalized enamides, which are valuable intermediates in organic synthesis, serving as precursors to amino alcohols, α-amino ketones, and various heterocyclic compounds.
Similarly, while the direct conversion of this compound to N-acylsulfonamides is not a standard transformation, multi-step sequences can be envisioned. For instance, hydration of the alkyne followed by oxidation and subsequent reaction with an amine could potentially lead to the formation of an N-acylsulfonamide. However, more direct methods for the synthesis of N-acylsulfonamides, such as the acylation of the parent sulfonamide, are generally more efficient.
Applications in Medicinal Chemistry Scaffold Development (Focus on synthetic utility of the chemical motif)
The sulfonamide functional group is a well-established pharmacophore present in numerous approved drugs. The incorporation of an ethynyl (B1212043) group, as seen in this compound, provides a versatile handle for the synthesis of diverse molecular scaffolds for medicinal chemistry applications.
The synthetic utility of the this compound motif lies in its ability to participate in a variety of coupling and cycloaddition reactions. For example, the terminal alkyne can readily undergo Sonogashira coupling with aryl or vinyl halides, providing access to a wide range of substituted alkynes. These products can then be further elaborated to construct complex heterocyclic systems or to introduce specific pharmacophoric elements.
Furthermore, the alkyne can participate in [3+2] cycloaddition reactions with azides (Click chemistry) to form 1,2,3-triazoles, which are important heterocyclic scaffolds in drug discovery due to their favorable physicochemical properties and ability to engage in hydrogen bonding.
The table below illustrates the potential of this compound in the synthesis of medicinally relevant scaffolds.
| Reaction Type | Coupling Partner | Resulting Scaffold | Potential Therapeutic Area |
| Sonogashira Coupling | 4-Iodoanisole | N-((4-methoxyphenyl)ethynyl)-N,4-dimethylbenzenesulfonamide | Kinase Inhibition |
| [3+2] Cycloaddition | Benzyl Azide (B81097) | N-(1-benzyl-1H-1,2,3-triazol-4-yl)-N,4-dimethylbenzenesulfonamide | Antiviral, Anticancer |
| Hydroamination | Aniline | N-(2-anilinoethenyl)-N,4-dimethylbenzenesulfonamide | Enzyme Inhibition |
The ability to readily diversify the structure around the sulfonamide core using the ethynyl group as a synthetic linchpin makes this compound a valuable building block for the generation of compound libraries for high-throughput screening and lead optimization in drug discovery programs.
Q & A
Q. Methodological Insight :
- Step 1 : React N,4-dimethylbenzenesulfonamide with a TMS-ethynylating agent (e.g., TMS-acetylene) under Sonogashira conditions.
- Step 2 : Purify via column chromatography (silica gel, hexane/ethyl acetate).
- Step 3 : Confirm structure using H/C NMR and HRMS (see spectral data in ) .
How does this compound function as a coupling reagent in peptide synthesis, and what conditions minimize racemization?
Basic
The ethynyl group acts as an electrophilic activator, enabling nucleophilic attack by carboxylates to form activated intermediates. Its steric bulk and electron-withdrawing sulfonamide group reduce racemization by destabilizing oxazolone intermediates. Reactions proceed under mild conditions (e.g., DCM, 0–25°C) with stoichiometric bases like DIPEA .
Advanced : Analyzing Contradictions in Reaction Yields
While yields >90% are reported for simple amides (), sterically hindered substrates may require optimized catalysts (e.g., AuCl) or microwave-assisted heating. Contrasting data in (51% yield for a gold-catalyzed coupling) highlight the need for tailored catalytic systems .
What spectroscopic and crystallographic methods are most reliable for characterizing this compound derivatives?
Q. Basic
- NMR : H NMR (δ 2.46 ppm for methyl groups, δ 7.2–7.8 ppm for aromatic protons) and C NMR (δ 85–68 ppm for ethynyl carbons) are critical ().
- X-ray Crystallography : Single-crystal analysis (e.g., ) confirms stereochemistry and bond angles, with R-factors <0.06 indicating high precision .
Advanced : Interpreting Discrepancies in Spectral Data
Variations in H NMR shifts (e.g., δ 3.14 vs. 3.17 ppm for methyl groups in vs. 10) may arise from solvent effects or hydrogen bonding. Cross-validate with IR (C≡C stretch ~2100–2250 cm) and HRMS .
How can the compound’s reactivity be tuned for regioselective alkyne functionalization in transition-metal-catalyzed reactions?
Advanced
The ethynyl group participates in gold-catalyzed cyclizations (e.g., forming imidazo[1,2-a]pyridines) and Rh-catalyzed hydrogenations. Regioselectivity is controlled by:
Q. Methodological Example :
- Gold-Catalyzed Cyclization (): Combine 1.0 equiv substrate with 5 mol% PicAuCl in anhydrous toluene at 80°C for 12 hours. Isolate products via flash chromatography .
What strategies improve the anticancer activity of N,4-dimethylbenzenesulfonamide derivatives, and how do structural modifications impact potency?
Advanced
Derivatives with heterocyclic appendages (e.g., 4-cyano-1,3-oxazol-5-yl) show selective cytotoxicity. Key modifications:
Q. SAR Study Design :
- Step 1 : Synthesize analogs via Huisgen cycloaddition or Suzuki coupling.
- Step 2 : Screen against cancer cell lines (e.g., MCF-7, HCT-116) using MTT assays.
- Step 3 : Perform docking studies (e.g., AutoDock Vina) to predict binding modes .
What oxidative pathways are accessible to this compound, and how does DMSO act as a nucleophilic oxidant?
Advanced
DMSO oxidizes the ethynyl group to form N-sulfonyloxoacetamides via a two-step mechanism:
Nucleophilic Attack : DMSO’s oxygen attacks the electrophilic alkyne, forming a sulfonium intermediate.
Rearrangement : Migration of the sulfonamide group yields α-ketoamide products ().
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
